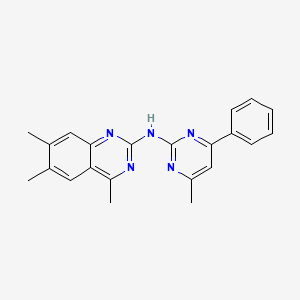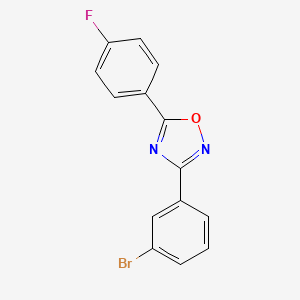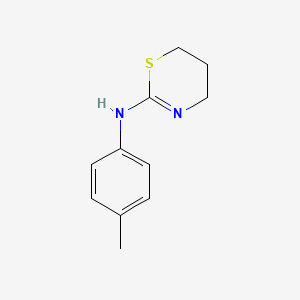![molecular formula C17H21NO2 B5305730 N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. BIA is a small molecule that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
作用机制
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide may also act on the endocannabinoid system, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide as a drug candidate for the treatment of inflammatory and neuropathic pain. Another area of interest is the study of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide's potential use in treating other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide and to design experiments to study its effects.
合成方法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide involves a multi-step process. The first step involves the preparation of 2-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with bicyclo[2.2.1]hept-2-ene to form the corresponding amide. The amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide.
科学研究应用
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. In preclinical studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been studied for its potential use in treating other conditions such as cancer and Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-13(16)8-9-17(19)18-15-11-12-6-7-14(15)10-12/h2-5,8-9,12,14-15H,6-7,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYEJNDNFFCOF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)

![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)


![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)